molecular formula C23H19Cl2N3O5S B11630884 Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11630884
M. Wt: 520.4 g/mol
InChI Key: ANKCSYCEIUQAFX-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dichlorophenyl Group: This step involves the reaction of the intermediate with 3,4-dichloroaniline under suitable conditions.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is added through a coupling reaction.

    Final Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Lacks the methoxy group.

    Methyl 5-cyano-6-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate: Contains a chlorophenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19Cl2N3O5S

Molecular Weight

520.4 g/mol

IUPAC Name

methyl 5-cyano-6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C23H19Cl2N3O5S/c1-32-17-6-4-3-5-13(17)19-14(10-26)22(28-21(30)20(19)23(31)33-2)34-11-18(29)27-12-7-8-15(24)16(25)9-12/h3-9,19-20H,11H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

ANKCSYCEIUQAFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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